![molecular formula C16H12N2O B114669 2,5-Diphenylpyrimidin-4(3H)-one CAS No. 29134-22-3](/img/structure/B114669.png)
2,5-Diphenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenylpyrimidin-4(3H)-one, also known as DPP-4, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2,5-Diphenylpyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and Alzheimer's disease. In diabetes, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve glucose metabolism by inhibiting the breakdown of incretin hormones. In cancer, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to inhibit tumor growth and metastasis. In Alzheimer's disease, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have been shown to improve cognitive function and reduce amyloid beta accumulation.
Wirkmechanismus
2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting the breakdown of these hormones, 2,5-Diphenylpyrimidin-4(3H)-one inhibitors can improve glucose metabolism and reduce blood sugar levels.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, 2,5-Diphenylpyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-apoptotic effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors have also been shown to improve endothelial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-Diphenylpyrimidin-4(3H)-one as a research tool is its specificity for the 2,5-Diphenylpyrimidin-4(3H)-one enzyme. This allows researchers to selectively target this enzyme and study its effects on various biological processes. However, one limitation of 2,5-Diphenylpyrimidin-4(3H)-one is its potential off-target effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors may also inhibit other enzymes and pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research. One area of focus is the development of more potent and selective 2,5-Diphenylpyrimidin-4(3H)-one inhibitors for therapeutic applications. Another area of focus is the study of 2,5-Diphenylpyrimidin-4(3H)-one in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the role of 2,5-Diphenylpyrimidin-4(3H)-one in the gut microbiome and its potential effects on metabolic health is an emerging area of research.
Conclusion:
In conclusion, 2,5-Diphenylpyrimidin-4(3H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process, and it has been shown to exhibit a range of biochemical and physiological effects. 2,5-Diphenylpyrimidin-4(3H)-one inhibitors work by inhibiting the activity of the 2,5-Diphenylpyrimidin-4(3H)-one enzyme, which is responsible for the breakdown of incretin hormones. 2,5-Diphenylpyrimidin-4(3H)-one has several advantages and limitations for lab experiments, and there are several future directions for 2,5-Diphenylpyrimidin-4(3H)-one research.
Synthesemethoden
The synthesis of 2,5-Diphenylpyrimidin-4(3H)-one involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminopyrimidine with benzaldehyde to form 2-benzylaminopyrimidine. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-4-benzylaminopyrimidine. The final step involves the reaction of this intermediate with benzaldehyde to form 2,5-diphenylpyrimidin-4(3H)-one.
Eigenschaften
CAS-Nummer |
29134-22-3 |
---|---|
Produktname |
2,5-Diphenylpyrimidin-4(3H)-one |
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O/c19-16-14(12-7-3-1-4-8-12)11-17-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI-Schlüssel |
GIECBAMIEKUYSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(NC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.